Isoform Selectivity Vector: PDE1C-Preferring Profile Compared with PDE1B- and Balanced PDE1 Inhibitors
Pde1-IN-2 exhibits the strongest PDE1C preference among widely referenced PDE1 tool inhibitors. Its IC50 for PDE1C is 6 nM, whereas PDE1B is 140 nM and PDE1A is 164 nM, representing a ~23-fold PDE1C-over-PDE1B selectivity ratio . In contrast, PDE1-IN-4 (compound 2g from a different chemotype) shows a 35.4-fold PDE1C-over-PDE1B selectivity but with a 1.7-fold weaker absolute PDE1C IC50 of 10 nM . DSR-141562, a brain-penetrant PDE1B-preferring inhibitor, displays an inverted selectivity vector with a 9.8-fold preference for PDE1B (IC50 = 43.9 nM) over PDE1C (IC50 = 431.8 nM) . PF-04827736, a peripheral-restricted quinazoline PDE1 inhibitor, displays a roughly balanced profile with PDE1B IC50 of 9.1 nM, PDE1C 38 nM, and PDE1A 42 nM . ITI-214 (lenrispodun), a picomolar clinical candidate, binds PDE1A with Ki = 33 pM, PDE1C with Ki = 35 pM, and PDE1B with Ki = 380 pM—a PDE1A/C-preferring profile distinct from all above chemotypes .
| Evidence Dimension | PDE1 isoform selectivity (IC50 rank order and fold-selectivity) |
|---|---|
| Target Compound Data | PDE1C IC50 = 6 nM; PDE1B IC50 = 140 nM; PDE1A IC50 = 164 nM; ~23-fold PDE1C-over-PDE1B |
| Comparator Or Baseline | PDE1-IN-4: PDE1C 10 nM, PDE1B 354 nM (35.4-fold); DSR-141562: PDE1B 43.9 nM, PDE1C 431.8 nM (9.8-fold PDE1B-over-PDE1C); PF-04827736: PDE1B 9.1 nM, PDE1C 38 nM (~4.2-fold PDE1B-over-PDE1C); ITI-214: Ki PDE1A 33 pM, PDE1C 35 pM, PDE1B 380 pM (~11-fold PDE1A/C-over-PDE1B) |
| Quantified Difference | Pde1-IN-2 is the only compound in this set with PDE1C as the unequivocally most potently inhibited isoform (6 nM vs. 140–164 nM); its PDE1C IC50 is 1.7-fold more potent than PDE1-IN-4 and 72-fold more potent than DSR-141562. |
| Conditions | Recombinant human PDE1A, PDE1B, PDE1C enzymes; inhibitory activity determined via dose–response IC50 assays in vitro (specific assay conditions per original patent/publication). |
Why This Matters
For researchers studying PDE1C-mediated signalling in CNS (cortex, hippocampus, striatum) or cardiac tissue, Pde1-IN-2 offers the highest PDE1C potency and selectivity among commercially available PDE1 tool compounds, reducing PDE1B/A-driven confounding effects.
